2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Brand Name: Vulcanchem
CAS No.: 86520-63-0
VCID: VC20764979
InChI: InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H20Cl3NO10
Molecular Weight: 492.7 g/mol

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

CAS No.: 86520-63-0

Cat. No.: VC20764979

Molecular Formula: C16H20Cl3NO10

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate - 86520-63-0

Specification

CAS No. 86520-63-0
Molecular Formula C16H20Cl3NO10
Molecular Weight 492.7 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Standard InChI Key IBUZGVQIKARDAF-MBJXGIAVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator